4-(dimethylsulfamoyl)-N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzofuran-4-yl)methyl]benzamide
Description
Properties
IUPAC Name |
4-(dimethylsulfamoyl)-N-[(4-hydroxy-6,7-dihydro-5H-1-benzofuran-4-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O5S/c1-20(2)26(23,24)14-7-5-13(6-8-14)17(21)19-12-18(22)10-3-4-16-15(18)9-11-25-16/h5-9,11,22H,3-4,10,12H2,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMMMKBDEGPKPHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC2(CCCC3=C2C=CO3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(dimethylsulfamoyl)-N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzofuran-4-yl)methyl]benzamide typically involves multiple steps, including the formation of the benzamide core, the introduction of the dimethylsulfamoyl group, and the attachment of the tetrahydrobenzofuran moiety. Common synthetic routes may involve:
Formation of Benzamide Core: This can be achieved through the reaction of an appropriate benzoyl chloride with an amine.
Introduction of Dimethylsulfamoyl Group: This step often involves the reaction of the benzamide with dimethylsulfamoyl chloride under basic conditions.
Attachment of Tetrahydrobenzofuran Moiety: This can be accomplished through a series of reactions, including cyclization and hydroxylation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and stringent purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-(dimethylsulfamoyl)-N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzofuran-4-yl)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the tetrahydrobenzofuran moiety can be oxidized to form a ketone.
Reduction: The benzamide core can be reduced to form corresponding amines.
Substitution: The dimethylsulfamoyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of various substituted benzamides.
Scientific Research Applications
4-(dimethylsulfamoyl)-N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzofuran-4-yl)methyl]benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(dimethylsulfamoyl)-N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzofuran-4-yl)methyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Table 1: Structural Comparison
Key Observations :
Key Observations :
- The target compound’s synthesis likely employs amide coupling (similar to ) rather than the triazole cyclization in . Coupling agents like EDC/HOBt are standard for benzamide formation .
- Introduction of the dimethylsulfamoyl group may require sulfonylation with dimethylsulfamoyl chloride, contrasting with the sulfamoyl group in , which derives directly from 4-sulfamoylbenzoic acid .
Spectroscopic Properties
Table 3: Spectroscopic Data Comparison
Key Observations :
- The target compound’s amide C=O stretch (~1660–1680 cm⁻¹) aligns with analogs in .
- Absence of C=S bands (~1243–1258 cm⁻¹) distinguishes it from thioamide/triazole-thione derivatives in , confirming its non-thiolated structure .
- The sulfamoyl S=O stretches (~1150–1350 cm⁻¹) differ in intensity and position from sulfonyl groups in due to methyl substitution on nitrogen .
Q & A
What advanced synthetic strategies are recommended for optimizing the yield of 4-(dimethylsulfamoyl)-N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzofuran-4-yl)methyl]benzamide?
Basic Research Focus : Synthesis optimization.
Methodological Answer :
- Stepwise Functionalization : Prioritize modular synthesis by isolating intermediates (e.g., benzofuran core, sulfamoyl group) to minimize side reactions. Use orthogonal protecting groups for the hydroxyl and methylene moieties .
- Catalytic Efficiency : Employ trichloroisocyanuric acid (TCICA) or similar agents for selective activation of carbonyl groups, as demonstrated in analogous benzamide syntheses .
- Separation Techniques : Utilize membrane or chromatographic methods (e.g., reverse-phase HPLC) to isolate high-purity intermediates, referencing CRDC subclass RDF2050104 for separation technology frameworks .
How can researchers resolve contradictions in reported bioactivity data for this compound across different in vitro models?
Advanced Research Focus : Data validation and mechanistic clarity.
Methodological Answer :
- Standardized Assay Conditions : Replicate studies under controlled parameters (e.g., pH, solvent polarity, cell line selection) to isolate variables. For example, discrepancies in cytotoxicity may arise from differences in cell permeability or metabolic activation .
- Multi-Omics Profiling : Combine transcriptomic and proteomic analyses to identify off-target effects or pathway crosstalk. Cross-reference with marine-derived amide/terpene bioactivity datasets .
- Validation via Orthogonal Methods : Confirm results using complementary techniques (e.g., SPR for binding affinity vs. fluorescence polarization for kinetics) .
What computational approaches are most effective for predicting the compound’s crystal structure and hydrogen-bonding networks?
Advanced Research Focus : Structural modeling.
Methodological Answer :
- DFT-Based Energy Minimization : Use density functional theory (DFT) to calculate lattice energies and hydrogen-bonding patterns, as applied to hydrazide derivatives .
- CCDC Data Cross-Validation : Compare predicted structures with experimental datasets (e.g., CCDC 2032776) to refine torsion angles and packing motifs .
- Molecular Dynamics (MD) Simulations : Simulate solvation effects in polar aprotic solvents (e.g., acetonitrile) to assess stability under reaction conditions .
How should researchers design in vitro experiments to evaluate the compound’s anti-inflammatory potential while minimizing false positives?
Basic Research Focus : Pharmacological screening.
Methodological Answer :
- Dose-Response Profiling : Use a staggered concentration range (e.g., 0.1–100 µM) to identify non-linear effects. Include positive controls (e.g., dexamethasone) and measure IL-6/TNF-α suppression .
- Interference Checks : Pre-screen for autofluorescence or absorbance overlap in assays (e.g., MTT viability tests) using spectrofluorometric baselines .
- Cell-Type Specificity : Test across immune (e.g., RAW 264.7 macrophages) and non-immune lines to rule out general cytotoxicity .
What methodologies are critical for scaling up the compound’s synthesis while maintaining enantiomeric purity?
Advanced Research Focus : Process engineering.
Methodological Answer :
- Continuous Flow Reactors : Implement microfluidic systems for precise control of reaction kinetics, reducing racemization risks .
- In-Line Analytics : Integrate PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy for real-time monitoring of chiral intermediates .
- Crystallization Optimization : Use anti-solvent addition strategies (e.g., water in DMSO) to enhance crystal uniformity, guided by CRDC subclass RDF2050107 on particle technology .
How can researchers differentiate the compound’s mechanism of action from structurally similar benzamide derivatives?
Advanced Research Focus : Structure-activity relationship (SAR) analysis.
Methodological Answer :
- Pharmacophore Mapping : Overlay 3D structures of analogs (e.g., 4-(dimethylamino)benzohydrazide) to identify critical substituents (e.g., sulfamoyl vs. dimethylamino groups) .
- Kinetic Binding Studies : Use surface plasmon resonance (SPR) to measure association/dissociation rates for target proteins .
- Metabolite Profiling : Conduct LC-MS/MS to track metabolic stability and identify active metabolites in hepatic microsomes .
What statistical frameworks are recommended for analyzing dose-dependent toxicity data in preclinical models?
Basic Research Focus : Data analysis.
Methodological Answer :
- Nonlinear Regression Models : Fit data to sigmoidal curves (e.g., Hill equation) to calculate EC50/LC50 values. Use Akaike’s information criterion (AIC) for model selection .
- Multivariate ANOVA : Account for covariates like animal weight or baseline biomarker levels .
- Bootstrap Resampling : Estimate confidence intervals for small-sample datasets to avoid overinterpretation .
How can conflicting results in the compound’s solubility profiles across solvents be systematically addressed?
Advanced Research Focus : Physicochemical characterization.
Methodological Answer :
- Hansen Solubility Parameters : Calculate HSPs to predict solvent compatibility. Validate with experimental solubility screens in DMSO, acetonitrile, and aqueous buffers .
- Co-Solvency Strategies : Test binary solvent systems (e.g., PEG-400/water) to enhance solubility without precipitation .
- Thermodynamic Modeling : Use Van’t Hoff plots to correlate temperature-dependent solubility with entropy changes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
